

Procedures for grafting thioxanthone moieties onto polymer chains

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Compound of Interest

Compound Name: *9-Oxo-9H-thioxanthene-4-carboxylic acid*

CAS No.: *51762-56-2*

Cat. No.: *B1595779*

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Application Note: Strategic Grafting of Thioxanthone Moieties onto Polymer Architectures

Executive Summary & Strategic Rationale

Thioxanthone (TX) is a premier Type II photoinitiator used extensively in UV-curable coatings and inks due to its high absorbance in the near-UV/visible region.[1] However, small-molecule TX suffers from significant drawbacks: high migration potential (leaching into food packaging), volatility (odor), and poor compatibility with aqueous resins.

The Solution: Grafting TX onto polymer backbones (creating Macrophotoinitiators).

This guide details the engineering of Polymer-Bound Thioxanthenes. By covalently tethering the TX moiety to a polymer chain (e.g., PEG, Polystyrene, or Polyurethane), we achieve:

- Zero-Migration: The bulky polymer chain prevents diffusion through the cured matrix.
- Tunable Solubility: Grafting onto PEG renders the photoinitiator water-soluble; grafting onto Polystyrene makes it compatible with hydrophobic resins.

- **Reduced Toxicity:** Prevents skin absorption and systemic toxicity associated with low-molecular-weight species.

Critical Precursor Synthesis

Before grafting can occur, the inert Thioxanthone core must be functionalized with a "chemical handle." The most robust handle for grafting is the Carboxyl group (-COOH), allowing for esterification or amidation.

Protocol 1: Synthesis of 2-Carboxymethoxy Thioxanthone (CMTX)

This is the "universal donor" molecule for grafting TX onto hydroxyl- or amine-terminated polymers.

Mechanism: Nucleophilic substitution of phenoxyacetic acid with dithiobisbenzoic acid in a dehydrating acid medium.

Materials:

- Dithiobisbenzoic acid (DTBA)
- Phenoxyacetic acid^{[2][3]}
- Concentrated Sulfuric Acid (^{[2][3][4][5]})
- Acetone/Water (50:50 mix)

Step-by-Step Procedure:

- **Acid Charge:** Charge a glass reactor with 500g of Concentrated Sulfuric Acid. Cool to 0–5°C using an ice bath. Rationale: Controlling exotherm is critical to prevent sulfonation byproducts.
- **Reactant Addition:** Slowly add 30.6g DTBA. Stir until dissolved.

- Coupling: Add 60.8g Phenoxyacetic acid portion-wise over 60 minutes, maintaining temperature below 25°C.
- Cyclization: Allow the mixture to stir at room temperature (RT) for 1 hour, then heat to 40°C for 2 hours. Observation: The solution will turn deep red, indicating thioxanthone ring closure.
- Quenching: Pour the reaction mixture slowly into 2L of ice water. A yellowish precipitate will form immediately.
- Purification: Filter the solid. Wash with water ().
- Recrystallization: Reflux the crude solid in 500mL of 50% aqueous acetone for 30 minutes. Cool, filter, and dry.[2][6]
 - Yield Target: ~75-80%
 - Validation: Melting point should be 230–232°C.

Grafting Protocols ("Grafting To" Approach)

We will focus on the "Grafting To" strategy, where the functionalized TX (CMTX) is attached to a pre-formed polymer backbone. This offers better control over polymer molecular weight than copolymerization.

Protocol 2: Steglich Esterification of CMTX onto Poly(ethylene glycol) (PEG)

Target Application: Water-soluble photoinitiators for hydrogels and bio-printing.

Concept: We create an ester linkage between the carboxylic acid of CMTX and the terminal hydroxyl groups of PEG using DCC as a coupling agent.

Reagents:

- Polymer: PEG-Diol (Mn = 600 or 2000 Da).

- Ligand: 2-Carboxymethoxy Thioxanthone (CMTX) - From Protocol 1.
- Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).
- Catalyst: 4-Dimethylaminopyridine (DMAP).
- Solvent: Anhydrous Dichloromethane (DCM) or DMF (if CMTX solubility is low).

Experimental Workflow:

- Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 1.0 eq of PEG-Diol and 2.5 eq of CMTX in anhydrous DCM.
 - Note: We use excess CMTX to ensure 100% functionalization of both PEG ends.
- Catalyst Addition: Add 0.2 eq of DMAP. Stir for 10 minutes.
- Coupling Initiation: Cool the solution to 0°C. Add 2.5 eq of DCC dissolved in minimal DCM dropwise.
 - Visual Check: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates—this is a good sign the reaction is proceeding.
- Reaction: Allow to warm to RT and stir for 24–48 hours in the dark.
 - Why Dark? TX is light-sensitive.[7] Accidental UV exposure will initiate radical formation and crosslink the polymer prematurely.
- Work-up:
 - Filter off the white DCU precipitate.
 - Concentrate the filtrate via rotary evaporation.
 - Precipitation: Drop the concentrated solution into cold Diethyl Ether. The PEG-TX polymer will precipitate; unreacted CMTX (if any) typically remains in the ether or is removed in the next step.

- Purification: Re-dissolve in DCM and re-precipitate in Ether (repeat 2x).
- Drying: Vacuum dry at room temperature.

Data Presentation & Characterization

To validate the graft, you must prove the TX moiety is covalently attached and not just physically mixed.

Table 1: Key Characterization Metrics

| Technique | Observation Target | Interpretation |
|--------------|---|---|
| 1H-NMR | Peak shift at 4.5-4.8 ppm (OCH ₂ -Ester) | Confirms formation of the ester bond between PEG and CMTX. |
| UV-Vis | Absorption max () at ~380-400 nm | Confirms retention of the thioxanthone chromophore structure. |
| GPC | Monomodal peak, slight shift to higher Mw | Absence of low-MW tail indicates no free CMTX remains. |
| Fluorescence | Emission at ~450 nm | Confirms photoactivity. |

Visualization of Reaction Pathways

The following diagrams illustrate the workflow and chemical mechanism.

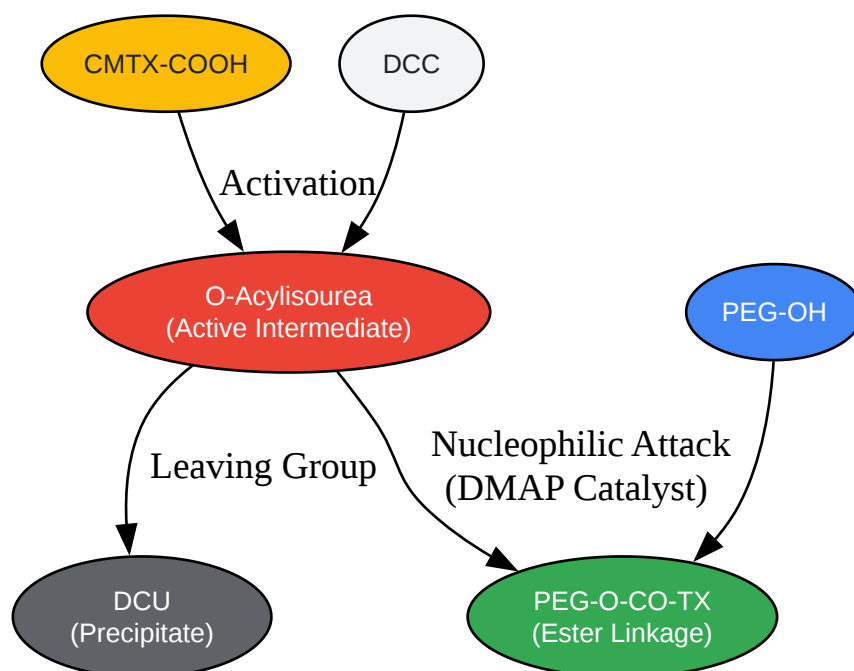
Figure 1: General Workflow for Polymer-Bound Photoinitiator Synthesis



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Caption: Step-by-step synthetic route from raw materials to final grafted polymer.

Figure 2: Steglich Esterification Mechanism (Chemical Logic)



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Caption: The chemical mechanism ensuring covalent bonding between the Thioxanthone acid and Polymer alcohol.

Advanced Protocol: Click Chemistry (Azide-Alkyne)

For applications requiring extreme stability (hydrolytically stable linkages), "Click" chemistry is superior to esterification.

Protocol Modification:

- TX-Alkyne: React 2-hydroxythioxanthone with propargyl bromide to create 2-(prop-2-yn-1-yloxy)thioxanthone.
- Polymer-Azide: Convert PEG-OH to PEG-Azide (via Mesylation -> NaN₃ substitution).
- Click Reaction: React TX-Alkyne + PEG-Azide using

/ Sodium Ascorbate in water/THF.

- Benefit: Creates a triazole linkage which is virtually unbreakable under physiological conditions.

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